N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide - 581076-63-3

N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide

Catalog Number: EVT-345977
CAS Number: 581076-63-3
Molecular Formula: C20H26N4O
Molecular Weight: 338.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzamide derivatives have garnered significant attention in the pharmaceutical and medicinal chemistry fields due to their diverse biological activities. The compound "N-(3-amino-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide" represents a class of benzamide derivatives that have been explored for various therapeutic applications. This comprehensive analysis will delve into the synthesis, mechanism of action, and potential applications of this compound, drawing on data from recent research studies.

Mechanism of Action

Benzamide derivatives have been shown to exhibit a range of biological activities, including anticancer, antimicrobial, and anticonvulsant effects. For instance, some benzamide derivatives have been synthesized and evaluated for their anticancer activity, with promising results against human cancer cell lines1. These compounds have also been found to inhibit histone deacetylase (HDAC), which can lead to the upregulation of tumor suppressor genes and inhibition of cancer cell proliferation2. Additionally, certain benzamide derivatives have been identified as selective class III antiarrhythmic agents, indicating their potential in cardiac electrophysiological applications3. The affinity of benzamide derivatives for dopamine and serotonin receptors has also been explored, suggesting their possible use in neuropsychiatric disorders4.

Applications in Various Fields

Anticancer Applications

The anticancer potential of benzamide derivatives is highlighted by their ability to inhibit the growth of various cancer cell lines. Compounds with a thiadiazole scaffold coupled with benzamide groups have shown promising GI50 values, comparable to standard drugs like Adriamycin1. Moreover, the induction of histone hyperacetylation and the expression of tumor suppressor genes by these compounds suggest a multifaceted approach to cancer therapy2.

Antimicrobial Applications

Benzamide derivatives have also demonstrated broad-spectrum antimicrobial activity. New series of these compounds have been synthesized and shown to be effective against both bacteria and fungi, with some derivatives exhibiting significant activity against drug-resistant strains5.

Anticonvulsant Applications

The structure-activity relationship of benzamide derivatives has been studied in the context of anticonvulsant properties. Although modifications to the amino group or the aromatic ring can affect the potency and toxicity, some derivatives maintain or slightly improve their efficacy against convulsions induced by electroshock6.

Cardiovascular Applications

In the cardiovascular domain, benzamide derivatives have been identified as selective endothelin ETA receptor antagonists. These compounds, such as N-Methyl-2-[4-(2-methylpropyl)phenyl]-3-(3-methoxy-5-methylpyrazin-2-ylsulfamoyl)benzamide, have shown potent antagonistic activity in vivo and are orally active with a prolonged duration of action7.

Imatinib

Compound Description: Imatinib is a prominent therapeutic agent used in leukemia treatment. It functions by specifically inhibiting tyrosine kinase activity. While commonly found in salt forms, the research describes the freebase form of Imatinib. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

Compound Description: This compound is identified as a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), showing potent anti-inflammatory effects. []

3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Compound Description: This compound, also known as AP24534, acts as a potent pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, showcasing potential as a treatment for chronic myeloid leukemia (CML). []

3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)

Compound Description: This compound, designated AKE-72, functions as a potent pan-BCR-ABL inhibitor, demonstrating efficacy even against the imatinib-resistant T315I mutant. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Compound Description: FN-1501 is identified as a potent FLT3 and CDK inhibitor with potential in acute myeloid leukemia (AML) treatment. []

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 stands out as a potent type II ABL/c-KIT dual kinase inhibitor. Its unique hinge binding mechanism makes it a valuable lead for diversifying type II kinase inhibitors. []

4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide

Compound Description: This compound exhibits activity as a PDGF receptor tyrosine kinase inhibitor and is suggested as a potential treatment for diseases mediated by angiotensin II. [, , , ]

3-(1,2,4-triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl) benzamide

Compound Description: The research highlights a novel methanesulfonic acid salt of this compound. It demonstrates high water solubility and significant inhibitory activity against Bcr-Abl kinase and its mutant forms, making it a potential candidate for treating Bcr-Abl kinase-mediated oncological diseases. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 is a highly selective JAK1 kinase inhibitor identified as a potential treatment for diseases associated with constitutive JAK/STAT pathway activation. []

N‐Cyclopropyl‐4‐methyl‐3‐ [6‐(4‐methylpiperazin‐1‐yl)‐4‐oxoquinazolin‐3(4H)‐yl]benzamide (AZD6703)

Compound Description: This compound, known as AZD6703, is a potent and selective p38α MAP kinase inhibitor with potential in treating inflammatory diseases. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: This compound displays potent inhibitory activity against class I HDAC isoforms and shows promising antitumor activity in preclinical studies. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide Hydrochloride Monohydrate (Nilotinib)

Compound Description: Nilotinib is recognized for its use as a cytostatic drug in cancer treatment, particularly in leukemia. The research investigates a novel nanosize weakly crystalline modification of nilotinib hydrochloride monohydrate. []

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024)

Compound Description: AN-024 is synthesized through a multi-step process, highlighting the versatility in modifying the benzamide scaffold. []

Properties

CAS Number

581076-63-3

Product Name

N-(4-Methyl-3-aminophenyl)-4-(4-methylpiperazinomethyl)benzamide

IUPAC Name

N-(3-amino-4-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C20H26N4O/c1-15-3-8-18(13-19(15)21)22-20(25)17-6-4-16(5-7-17)14-24-11-9-23(2)10-12-24/h3-8,13H,9-12,14,21H2,1-2H3,(H,22,25)

InChI Key

FXJLDIHKTIMSKR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N

Synonyms

N-(3-Amino-4-methyl-phenyl)-4-(4-methyl-piperazin-1-yl)-benzamide

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.